The compound N1-b-D-Glucopyranosylamino-guanidine HCl is a derivative of guanidine-based inhibitors, which have been studied for their potential applications in various fields, including medicinal chemistry and enzymology. The interest in such compounds stems from their ability to interact with enzymes and influence biological pathways. This analysis will delve into the properties of N1-b-D-Glucopyranosylamino-guanidine HCl, its mechanism of action, and its applications across different domains.
The mechanism of action for N1-b-D-Glucopyranosylamino-guanidine HCl can be inferred from studies on similar guanidine derivatives. For instance, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine has been identified as a potent inhibitor targeting the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) active site1. This enzyme is part of the nitric oxide-modulating system, and its inhibition can have significant therapeutic implications. The inhibitor exhibits a unique binding mode to the active site of hDDAH-1, as revealed by crystallographic data, which could be analogous to the binding interactions of N1-b-D-Glucopyranosylamino-guanidine HCl with its target enzymes.
In medicinal chemistry, the cyclization reactions of N1-(glycopyranosylamino) guanidines have been explored to produce novel compounds with potential biological activity2. For example, acetylation and subsequent cyclization of these guanidines yield 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, which are a class of pyranosyl nucleosides. These nucleosides are of interest due to their structural similarity to naturally occurring nucleotides, which are the building blocks of DNA and RNA. The synthesized compounds could serve as analogs or inhibitors of natural nucleosides, providing a pathway for the development of new drugs.
The study of enzyme inhibitors, such as N1-b-D-Glucopyranosylamino-guanidine HCl, contributes significantly to the field of enzymology. By understanding how these inhibitors interact with enzymes like hDDAH-1, researchers can develop targeted therapies for diseases associated with the nitric oxide pathway1. The specificity of these inhibitors towards their target enzymes is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: